1-Decene, 1-ethoxy-

Catalog No.
S15784498
CAS No.
61668-40-4
M.F
C12H24O
M. Wt
184.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Decene, 1-ethoxy-

CAS Number

61668-40-4

Product Name

1-Decene, 1-ethoxy-

IUPAC Name

(E)-1-ethoxydec-1-ene

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

InChI

InChI=1S/C12H24O/c1-3-5-6-7-8-9-10-11-12-13-4-2/h11-12H,3-10H2,1-2H3/b12-11+

InChI Key

OGHVFBHUBBKMAK-VAWYXSNFSA-N

Canonical SMILES

CCCCCCCCC=COCC

Isomeric SMILES

CCCCCCCC/C=C/OCC

1-Decene, with the chemical formula C10_{10}H20_{20} and a molecular weight of 140.27 g/mol, is a clear, colorless liquid characterized by a mild, pleasant odor. It is classified as an alkene, specifically an α-olefin, due to the presence of a double bond at the first carbon atom. This compound is insoluble in water but has limited solubility in organic solvents such as chloroform and ethyl acetate. 1-Decene is primarily used in industrial applications, particularly as a monomer in the synthesis of various polymers and chemical intermediates .

1-Decene is known for its reactivity under certain conditions:

  • Oxidation: It reacts vigorously with strong oxidizing agents, which can lead to potential hazards if not handled properly.
  • Reduction: The compound may react exothermically with reducing agents, producing hydrogen gas.
  • Polymerization: In the presence of catalysts (e.g., acids), 1-Decene can undergo addition polymerization, forming long-chain hydrocarbons .
  • Degradation: It can be degraded by microbial action, which has been observed in environments where n-decane is present .

The biological activity of 1-Decene has been studied primarily concerning its toxicity and environmental impact. While it exhibits low acute toxicity (with an LD50 greater than 3,575 mg/kg in rats), it is considered hazardous to aquatic life. For instance, its EC50 values indicate significant toxicity to daphnia and algae at concentrations as low as 0.56 mg/L . Additionally, at high concentrations, vapors from 1-Decene can cause slight irritation to the eyes and respiratory tract .

1-Decene can be synthesized through several methods:

  • Cracking: It can be produced via thermal cracking of higher alkenes or alkanes.
  • Ethoxylation: A notable method involves the ethoxylation of 1-decene using bioethanol over zeolite beta catalysts. This process allows for selective synthesis of ethoxy alkanes .
  • Biomass Conversion: Recent advancements have explored converting biomass-derived fats and oils into alpha-olefins like 1-Decene, enhancing sustainability in its production .

The applications of 1-Decene are diverse:

  • Polymer Production: It serves as a key monomer in the production of polyethylene and other copolymers.
  • Chemical Intermediate: It is used in synthesizing epoxides, amines, oxo alcohols, synthetic lubricants, and fatty acids.
  • Solvent: Due to its chemical properties, it acts as a solvent in various organic reactions .

Interaction studies have focused on the reactivity of 1-Decene with various substances:

  • Compatibility with Plastics: It can attack certain plastics, indicating potential compatibility issues in storage and handling.
  • Environmental Impact: Studies have shown that while it is biodegradable, improper disposal can lead to significant environmental hazards due to its toxicity to aquatic organisms .

Several compounds share structural similarities with 1-Decene. Below is a comparison highlighting their unique attributes:

Compound NameMolecular FormulaUnique Features
1-OcteneC8_8H16_{16}Shorter carbon chain; used similarly in polymer production.
1-DodeceneC12_{12}H24_{24}Longer carbon chain; exhibits different physical properties.
1-HexadeceneC16_{16}H32_{32}Higher molecular weight; used in specialty lubricants.
1-OctadeceneC18_{18}H36_{36}Even longer chain; important for surfactant applications.

Uniqueness of 1-Decene

What sets 1-Decene apart from these similar compounds is its specific industrial importance as the only isomer that serves effectively as a monomer for polyethylene production and other copolymers. Its unique reactivity profile and moderate toxicity also contribute to its distinct role in both chemical synthesis and environmental studies .

XLogP3

5.1

Hydrogen Bond Acceptor Count

1

Exact Mass

184.182715385 g/mol

Monoisotopic Mass

184.182715385 g/mol

Heavy Atom Count

13

Use Classification

Fragrance Ingredients

General Manufacturing Information

1-Decene, 1-ethoxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2024

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